molecular formula C16H13FN2OS2 B2677127 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-65-1

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2677127
CAS RN: 895459-65-1
M. Wt: 332.41
InChI Key: NGZQJRXXOMSEAX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, commonly known as 'FBTA', is an organic compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized and studied for its biological and pharmacological properties.

Scientific Research Applications

Anticancer Activity

  • Novel fluoro substituted benzo[b]pyran compounds, which are structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential for further investigation as anticancer agents (Hammam et al., 2005).
  • A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their cytotoxic activities against four different cancer cell lines, indicating promising results against breast cancer (Abu-Melha, 2021).

Antimicrobial Activity

  • Substituted 2-aminobenzothiazoles derivatives demonstrated good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Anticonvulsant and Anti-inflammatory Activity

  • Benzothiazole derivatives have been evaluated for their anticonvulsant activity, with certain compounds showing significant efficacy and lower neurotoxicity, indicating their potential as anticonvulsant agents (Liu et al., 2016).
  • Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized and showed significant anti-inflammatory activity, underscoring their potential therapeutic applications (Sunder & Maleraju, 2013).

Inhibition of Enzyme Activity

  • N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives displayed significant activity for urease inhibition, outperforming the standard used, offering insights into their mechanism of action through molecular docking studies (Gull et al., 2016).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-5-7-11(8-6-10)21-9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZQJRXXOMSEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

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